7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One efficient method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The broad substrate scope and functional group tolerance of this method make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products: The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Medicine: The compound has shown potential as an anti-inflammatory, anticancer, and antiviral agent.
Mechanism of Action
The mechanism of action of 7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. It acts as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, which are involved in various signaling pathways. By inhibiting these enzymes, the compound can modulate cellular processes such as inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its biological activities, including antibacterial and antifungal properties.
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but without the methoxy group, used in various medicinal applications.
1,2,4-Triazolo[1,5-a]pyrimidinones: These compounds have shown potential as herbicides and antifungal agents.
Uniqueness: 7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine stands out due to its methoxy group, which enhances its ability to interact with biological targets and improves its pharmacokinetic properties. This makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
7-methoxy-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H7N3O/c1-11-6-2-3-10-7(4-6)8-5-9-10/h2-5H,1H3 |
InChI Key |
JMNQZYHWXSXOEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=NN2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.